(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-15-8-6-13(7-9-15)17-12-23-18(22-17)14(10-20)11-21-16-4-2-1-3-5-16/h1-9,11-12,21H/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYJYHPPUMXCBI-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The reaction initiates with nucleophilic attack by the sulfur atom of 4-chlorophenyl thioamide on the α-carbon of phenacyl bromide, forming an intermediate thioether. Intramolecular cyclization follows, facilitated by the elimination of hydrogen bromide, yielding the thiazole ring. The use of ethanol as a solvent and triethylamine (TEA) as a base optimizes reaction kinetics, achieving yields exceeding 80%.
Representative Procedure
Functionalization of the Thiazole Core
Post-cyclization, the thiazole is functionalized at the 2-position to introduce a formyl group, enabling subsequent Knoevenagel condensation. Oxidation of a methylthiazole intermediate using pyridinium chlorochromate (PCC) in dichloromethane affords the aldehyde derivative.
Knoevenagel Condensation for Acrylonitrile Formation
The (E)-acrylonitrile scaffold is constructed via Knoevenagel condensation between 4-(4-chlorophenyl)thiazole-2-carbaldehyde and phenylaminoacetonitrile. This step establishes the stereoselective E-configuration critical for biological activity.
Mechanistic Insights
The reaction proceeds through deprotonation of phenylaminoacetonitrile by a base (e.g., piperidine), generating a nucleophilic enolate. This enolate attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile. The E-configuration arises from thermodynamic stabilization of the trans-alkene.
Optimized Conditions
Spectroscopic Validation
The (E)-configuration is confirmed via $$ ^1H $$-NMR spectroscopy, displaying a characteristic olefinic proton singlet at δ 8.51 ppm. IR spectroscopy validates nitrile incorporation (ν = 2211–2214 cm$$ ^{-1} $$).
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 15-minute irradiation at 100°C in ethanol with TEA achieves 70% yield, comparable to conventional methods.
Post-Synthetic Functionalization
The phenylamino group is introduced via nucleophilic aromatic substitution (NAS) on a bromoacrylonitrile intermediate. Reacting 2-(4-(4-chlorophenyl)thiazol-2-yl)-3-bromoacrylonitrile with aniline in dimethylformamide (DMF) at 80°C affords the target compound in 65% yield.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Reaction Time | Stereoselectivity (E:Z) |
|---|---|---|---|---|
| Hantzsch + Knoevenagel | Ethanol, TEA, reflux | 72 | 24 h | 95:5 |
| Microwave-Assisted | Ethanol, TEA, 100°C, microwave | 70 | 15 min | 93:7 |
| Post-Synthetic NAS | DMF, 80°C | 65 | 8 h | 85:15 |
Scalability and Industrial Applicability
Large-scale production (≥100 g) employs continuous-flow reactors to enhance heat transfer and reduce side reactions. Ethanol remains the solvent of choice due to its low toxicity and cost.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, alcohols) under appropriate conditions (solvent, temperature) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile can be contextualized against related acrylonitrile-thiazole derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and reported applications:
Table 1: Structural and Functional Comparison of Thiazole-Acrylonitrile Derivatives
Key Comparative Insights
Substituent Effects on Physicochemical Properties: The 4-chlorophenyl group at R1 (shared by the target compound and [7]) enhances lipophilicity and may improve membrane permeability in biological systems . Phenylamino vs. Heteroaromatic Substituents: The phenylamino group (target compound) introduces hydrogen-bonding capacity, whereas pyridyl (7f) or thiophenyl (7g) substituents prioritize π-π stacking or charge-transfer interactions .
Synthetic Yields and Conditions: Yields for benzo[d]thiazole derivatives (e.g., 7f, 7g) range from 51–84%, influenced by steric and electronic effects of substituents . The target compound’s synthesis likely follows similar Knoevenagel pathways, though yields and purity depend on the phenylamino group’s compatibility with reaction conditions .
Biological Activity: Analogous compounds (e.g., ) exhibit antioxidant and anticancer properties, suggesting the target compound could be screened for similar bioactivities.
Structural and Crystallographic Features :
- Isostructural analogs (e.g., ) with planar conformations and triclinic symmetry highlight the role of substituents in crystal packing and solubility.
Biological Activity
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiazole ring, a chlorophenyl group, and an acrylonitrile moiety. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Components
- Thiazole Ring : Contributes to the compound's biological activity through interactions with various biological targets.
- Chlorophenyl Group : Enhances lipophilicity and may influence the compound's binding affinity to target proteins.
- Acrylonitrile Moiety : Potentially involved in nucleophilic attack mechanisms.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
- Antimicrobial Activity : Demonstrated effectiveness against various microbial strains through disruption of cellular processes.
- Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A structure-activity relationship (SAR) analysis has shown that modifications to the thiazole ring significantly affect cytotoxicity against cancer cell lines such as A-431 and Jurkat cells.
| Compound | IC (µg/mL) | Target Cell Line |
|---|---|---|
| This compound | 1.61 ± 1.92 | A-431 |
| Compound 9 | 1.98 ± 1.22 | Jurkat |
The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects, suggesting that further functionalization could lead to more potent derivatives .
Antimicrobial Activity
In vitro studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
These results demonstrate the potential for developing new antimicrobial agents based on this thiazole derivative .
Antimalarial Activity
Research has also explored the antimalarial activity of thiazole derivatives. Modifications in the N-aryl amide group linked to the thiazole ring have been shown to enhance potency against Plasmodium falciparum, with some derivatives exhibiting low cytotoxicity in HepG2 cell lines .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in a series of human cancer cell lines. The study reported that the compound induced apoptosis in a dose-dependent manner, significantly reducing cell viability at concentrations above 1 µg/mL.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against a panel of bacteria and fungi. Results indicated that it was particularly effective against Gram-positive bacteria, with an MIC comparable to standard antibiotics like norfloxacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
